9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that features a benzodioxole moiety fused with a purine structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a benzodioxole derivative with a purine precursor under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM). The reaction temperature and time are carefully monitored to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reactions are typically conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various cellular responses .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)butan-1-one: A stimulant and empathogenic compound with a similar benzodioxole structure.
2-(1,3-benzodioxol-5-yl)-3-benzyl-succinic acid: A compound with a benzodioxole moiety, used in various chemical and biological studies.
Uniqueness
9-(2H-1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is unique due to its combination of a benzodioxole and purine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
9-(1,3-benzodioxol-5-yl)-2-ethyl-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4/c1-2-10-17-11(13(16)21)12-14(18-10)20(15(22)19-12)7-3-4-8-9(5-7)24-6-23-8/h3-5H,2,6H2,1H3,(H2,16,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBRVAQPTSNFSII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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